Broussonin A

Catalog No.
S1487905
CAS No.
73731-87-0
M.F
C16H18O3
M. Wt
258.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Broussonin A

CAS Number

73731-87-0

Product Name

Broussonin A

IUPAC Name

2-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

InChI

InChI=1S/C16H18O3/c1-19-15-10-7-13(16(18)11-15)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3

InChI Key

MSNVBURPCQDLEP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CCCC2=CC=C(C=C2)O)O

Synonyms

2-(3-(4-hydroxyphenyl)propyl)-5-methoxyphenol, broussonin A

Canonical SMILES

COC1=CC(=C(C=C1)CCCC2=CC=C(C=C2)O)O

Broussonin A is a natural compound classified as a diarylpropane derivative, primarily isolated from the bark of the Broussonetia papyrifera tree. This compound has garnered attention due to its structural characteristics and potential pharmacological applications. Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 246.27 g/mol. Broussonin A exhibits a unique chemical structure that contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology .

Typical of phenolic compounds. These reactions often involve:

  • Oxidation: The hydroxyl groups in Broussonin A can undergo oxidation, potentially leading to the formation of quinones.
  • Esterification: The presence of hydroxyl groups allows for ester formation when reacted with acids.
  • Substitution Reactions: The aromatic nature of its structure makes Broussonin A susceptible to electrophilic substitution reactions, which can modify its biological activity.

These reactions are essential for understanding how Broussonin A can be modified for enhanced efficacy in therapeutic applications .

Broussonin A exhibits significant biological activities, particularly in the context of cancer and angiogenesis:

  • Anti-Angiogenic Properties: Research indicates that Broussonin A inhibits vascular endothelial growth factor A (VEGF-A)-stimulated angiogenesis by blocking VEGF receptor 2 signaling pathways. This inhibition affects endothelial cell proliferation, migration, and tube formation .
  • Cytotoxic Effects: Broussonin A has been shown to suppress the growth of non-small cell lung cancer and ovarian cancer cells, indicating its potential as an anticancer agent .
  • Cholinesterase Inhibition: It also acts as an inhibitor of butyrylcholinesterase, suggesting potential applications in neurodegenerative diseases .

The synthesis of Broussonin A can be achieved through various methods, including:

  • Natural Extraction: Isolation from the bark of Broussonetia papyrifera through solid fermentation processes.
  • Chemical Synthesis: Laboratory synthesis involving starting materials such as phenolic compounds and employing reactions like Friedel-Crafts acylation or coupling reactions to form the diarylpropane backbone .

These methods allow for both the natural and synthetic production of Broussonin A for research and therapeutic purposes.

Broussonin A has several promising applications:

  • Pharmaceutical Development: Due to its anti-cancer properties, it is being explored as a potential drug candidate for treating various malignancies.
  • Neuroprotective Agents: Its cholinesterase inhibition suggests possible use in treating Alzheimer's disease and other cognitive disorders .
  • Research Tool: As a compound with specific signaling pathway interactions, it serves as a valuable tool in studying angiogenesis and cancer biology .

Studies have demonstrated that Broussonin A interacts with key signaling pathways involved in angiogenesis:

  • VEGF/VEGFR Pathway: It inhibits the phosphorylation of VEGFR-2 and downstream signaling molecules such as Akt and extracellular signal-regulated kinase (ERK), which are crucial for endothelial cell responses to angiogenic stimuli .
  • Integrin Expression Regulation: Broussonin A down-regulates integrin beta 1 expression, which is vital for cell adhesion and migration during angiogenesis .

These interactions highlight its potential as a therapeutic agent targeting specific cellular pathways.

Broussonin A shares structural similarities with other compounds within the diarylpropane class. Here are some notable comparisons:

Compound NameStructure SimilarityBiological ActivityUnique Features
Broussonin BHighAnti-angiogenicSlightly different mechanism of action
NyasolModerateAnti-inflammatoryUnique effects on nitric oxide synthase
Broussonin EHighERK/p38 MAPK inhibitionFocus on different MAPK pathways

Broussonin A is unique due to its specific inhibitory effects on VEGF-A signaling pathways while also exhibiting cholinesterase inhibition, which is less common among its analogs .

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

258.125594432 g/mol

Monoisotopic Mass

258.125594432 g/mol

Heavy Atom Count

19

Appearance

Powder

UNII

44SF3SS9W7

Dates

Modify: 2023-08-15

Explore Compound Types